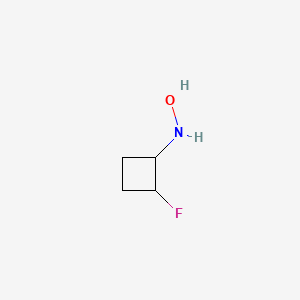
N-(2-Fluorocyclobutyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorocyclobutyl)hydroxylamine is a chemical compound characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further bonded to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorocyclobutyl)hydroxylamine typically involves the introduction of the fluorine atom into the cyclobutyl ring followed by the attachment of the hydroxylamine group. One common method involves the use of electrophilic fluorinating agents to introduce the fluorine atom into a cyclobutyl precursor. This is followed by the reaction with hydroxylamine or its derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluorocyclobutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Fluorocyclobutyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving hydroxylamine derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-Fluorocyclobutyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity to targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-methylhydroxylamine and N-ethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their substituents, which can affect their reactivity and applications .
Uniqueness
N-(2-Fluorocyclobutyl)hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C4H8FNO |
|---|---|
Molekulargewicht |
105.11 g/mol |
IUPAC-Name |
N-(2-fluorocyclobutyl)hydroxylamine |
InChI |
InChI=1S/C4H8FNO/c5-3-1-2-4(3)6-7/h3-4,6-7H,1-2H2 |
InChI-Schlüssel |
RIZOQDRMOSDHKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


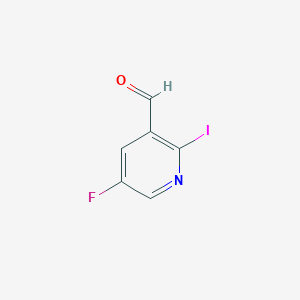

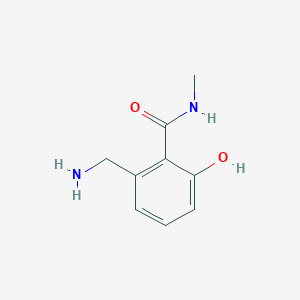

![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
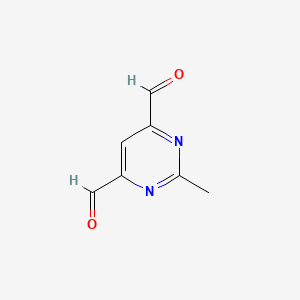
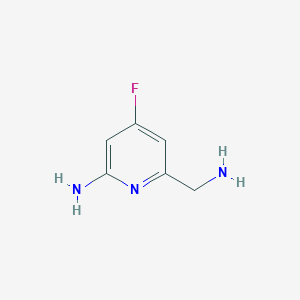


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)




